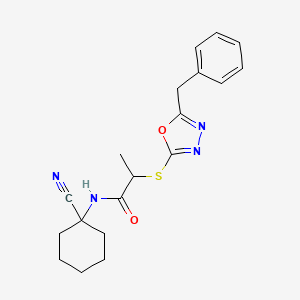

2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(1-cyanocyclohexyl)propanamide

Description

This compound is a propanamide derivative featuring a 1,3,4-oxadiazole core substituted at position 5 with a benzyl group. A thioether linkage connects the oxadiazole ring to the propanamide backbone, which is further modified with an N-(1-cyanocyclohexyl) substituent.

Properties

IUPAC Name |

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S/c1-14(17(24)21-19(13-20)10-6-3-7-11-19)26-18-23-22-16(25-18)12-15-8-4-2-5-9-15/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZFBYZHDNSFQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1(CCCCC1)C#N)SC2=NN=C(O2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>55.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85270666 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(1-cyanocyclohexyl)propanamide typically involves multiple steps:

Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Thioether Formation: The oxadiazole intermediate can be reacted with a thiol or a thioester to introduce the thioether linkage.

Amidation: The final step involves the reaction of the thioether intermediate with a cyanocyclohexylamine derivative to form the propanamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole ring can undergo reduction under specific conditions, though this is less common.

Substitution: The benzyl group can be substituted with various electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced oxadiazole derivatives.

Substitution: Benzyl-substituted derivatives.

Scientific Research Applications

2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(1-cyanocyclohexyl)propanamide may have applications in various fields:

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigation as a potential therapeutic agent due to its structural features.

Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with oxadiazole rings and thioether linkages can interact with various molecular targets, including enzymes, receptors, and nucleic acids, through hydrogen bonding, hydrophobic interactions, and covalent modifications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The target compound shares a common 1,3,4-oxadiazole-thioether-propanamide scaffold with several analogs. Key structural variations include:

- The 1-cyanocyclohexyl group introduces steric hindrance and a strong electron-withdrawing nitrile, which may influence binding affinity and metabolic stability compared to the methoxy or morpholine groups in analogs .

Spectroscopic Characterization

- NMR/IR Trends : The target compound’s nitrile group would show a sharp IR peak near ~2240 cm⁻¹, distinct from the sulfonyl (~1350 cm⁻¹) or benzofuran (C-O-C ~1250 cm⁻¹) peaks in analogs .

- HRMS Validation : All analogs (e.g., 8m : C₂₄H₂₈N₄O₅S₂) were confirmed via HRMS, a method applicable to the target compound .

Biological Activity

The compound 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(1-cyanocyclohexyl)propanamide is a member of the oxadiazole family, which is known for its diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 342.46 g/mol. The structure features a 1,3,4-oxadiazole ring , a benzyl group , and a thioether linkage , which contribute to its unique chemical properties.

Compounds containing the oxadiazole moiety have been shown to exhibit various biological activities through different mechanisms. Notably, they can act as inhibitors of key enzymes in biological pathways. For instance, studies have demonstrated that oxadiazole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission and have implications in neurodegenerative diseases like Alzheimer's.

In Vitro Studies

Research has indicated that derivatives similar to this compound exhibit significant inhibitory activity against AChE and BuChE. For example:

| Compound | IC50 (µM) AChE | IC50 (µM) BuChE |

|---|---|---|

| Donepezil | 33.65 ± 3.50 | 35.80 ± 4.60 |

| Compound X | 6.40 ± 1.10 | 7.50 ± 1.20 |

| Compound Y | 5.80 ± 2.18 | 7.20 ± 2.30 |

These findings suggest that certain analogues may be more potent than the standard drug Donepezil, indicating their potential as therapeutic agents in treating cognitive disorders .

Case Studies

In a recent study evaluating various oxadiazole derivatives, it was found that some compounds exhibited IC50 values in the nanomolar range for AChE inhibition, demonstrating their high potency compared to existing medications . Furthermore, these compounds were assessed for their ability to cross the blood-brain barrier (BBB), which is crucial for central nervous system (CNS) activity.

Pharmacological Applications

The biological activities of compounds like this compound suggest several potential applications:

- Neuroprotective Agents : Due to their ability to inhibit AChE and BuChE, these compounds may serve as neuroprotective agents in the treatment of Alzheimer's disease.

- Antitumor Activity : Some studies have indicated that oxadiazole derivatives can exhibit antitumor properties by modulating various signaling pathways involved in cancer progression .

- Antimicrobial Activity : The thioether functionality may enhance the antimicrobial properties of these compounds, making them candidates for further investigation in infectious disease treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.